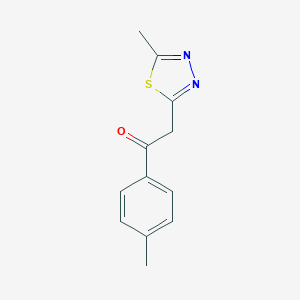![molecular formula C25H19NO3 B282102 Methyl 1,3-diphenyl-1,4-dihydrochromeno[4,3-b]pyrrole-2-carboxylate](/img/structure/B282102.png)
Methyl 1,3-diphenyl-1,4-dihydrochromeno[4,3-b]pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1,3-diphenyl-1,4-dihydrochromeno[4,3-b]pyrrole-2-carboxylate, commonly known as MDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MDP is a synthetic compound that belongs to the class of chromeno[4,3-b]pyrroles and has been synthesized through various methods.
作用機序
The mechanism of action of MDP is not well understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. MDP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation, and to bind to the adenosine A2A receptor, a G protein-coupled receptor that is involved in various physiological processes.
Biochemical and Physiological Effects:
MDP has been shown to have various biochemical and physiological effects, including anticancer, anti-inflammatory, and antimicrobial activities. In vitro studies have shown that MDP inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. MDP has also been shown to reduce inflammation in animal models of arthritis and to exhibit antimicrobial activity against various bacteria and fungi.
実験室実験の利点と制限
One of the main advantages of using MDP in lab experiments is its synthetic accessibility, which allows for the rapid synthesis of large quantities of the compound. MDP is also relatively stable and can be stored for extended periods of time without significant degradation. However, one of the limitations of using MDP in lab experiments is its potential toxicity, which requires careful handling and disposal.
将来の方向性
For the study of MDP include the development of new synthetic methods, the evaluation of its potential applications in drug discovery, and the elucidation of its mechanism of action.
合成法
MDP has been synthesized through various methods, including the Hantzsch reaction, the Gewald reaction, and the Pictet–Spengler reaction. The most commonly used method for synthesizing MDP is the Hantzsch reaction, which involves the condensation of an aldehyde, an amine, and a β-ketoester. The reaction is carried out in the presence of a catalyst, such as ammonium acetate or piperidine, and yields MDP as the final product.
科学的研究の応用
MDP has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, MDP has been evaluated for its anticancer, anti-inflammatory, and antimicrobial activities. In materials science, MDP has been used as a building block for the synthesis of fluorescent dyes and as a precursor for the synthesis of metal-organic frameworks. In organic synthesis, MDP has been used as a starting material for the synthesis of various heterocyclic compounds.
特性
分子式 |
C25H19NO3 |
|---|---|
分子量 |
381.4 g/mol |
IUPAC名 |
methyl 1,3-diphenyl-4H-chromeno[4,3-b]pyrrole-2-carboxylate |
InChI |
InChI=1S/C25H19NO3/c1-28-25(27)24-22(17-10-4-2-5-11-17)20-16-29-21-15-9-8-14-19(21)23(20)26(24)18-12-6-3-7-13-18/h2-15H,16H2,1H3 |
InChIキー |
AJYRWZRQTTZURJ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C2=C(N1C3=CC=CC=C3)C4=CC=CC=C4OC2)C5=CC=CC=C5 |
正規SMILES |
COC(=O)C1=C(C2=C(N1C3=CC=CC=C3)C4=CC=CC=C4OC2)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[4-(Benzyloxy)-2-methoxyphenyl]-3-[4-(benzyloxy)phenyl]-2-propen-1-one](/img/structure/B282029.png)








![5-phenyl-3-({4-[(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methyl]-1-piperazinyl}methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B282045.png)